molecular formula C18H24N2O5 B3342366 N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline CAS No. 196083-21-3

N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline

Cat. No.: B3342366
CAS No.: 196083-21-3
M. Wt: 348.4 g/mol
InChI Key: LZFZMUMEGBBDTC-AEGPPILISA-N
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Description

N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline is a chemical analogue of Enalaprilat, the active metabolite of the well-known antihypertensive drug Enalapril . Enalaprilat is a potent, competitive inhibitor of Angiotensin-Converting Enzyme (ACE) . By inhibiting ACE, it blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and also prevents the degradation of the vasodilator bradykinin . This dual action leads to a decrease in peripheral vascular resistance and a reduction in blood pressure, making ACE inhibitors a cornerstone of cardiovascular research . The specific research value of this compound lies in its D-proline configuration, in contrast to the L-proline found in the pharmaceutical agent. This stereochemical variation is of significant interest to medicinal chemists and pharmacologists studying the structure-activity relationships (SAR) of ACE inhibitors. Researchers can use this analogue to investigate the binding pocket of ACE, explore metabolic stability, and understand how stereochemistry influences inhibitor potency, selectivity, and pharmacokinetic properties. This product is intended for research and laboratory use only. It is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2R)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25)/t12-,14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFZMUMEGBBDTC-AEGPPILISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653183
Record name N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196083-21-3
Record name (2R)-1-((2S)-2-(((1S)-1-Carboxy-3-phenyl-propyl)amino)propanoyl)pyrrolidine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196083213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-1-((2S)-2-(((1S)-1-CARBOXY-3-PHENYL-PROPYL)AMINO)PROPANOYL)PYRROLIDINE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL9X7ZFG6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may involve the use of protecting groups for the amino and carboxyl groups to prevent unwanted side reactions. The coupling of the phenylpropyl group with the proline derivative is often achieved using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group may yield phenolic compounds, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with proteins.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(i) Stereochemistry of Proline

  • D-Proline vs. L-Proline: The D-proline variant exhibits reduced ACE inhibition compared to L-proline analogs like enalaprilat. This is attributed to stereochemical incompatibility with the ACE active site, which favors L-amino acids .
  • Clinical Relevance: No marketed ACE inhibitors use D-proline, highlighting the importance of L-configuration for efficacy .

(ii) Amino Acid Side Chains

  • Alanine vs. Lysine: Lisinopril replaces alanine with lysine, enhancing binding affinity and duration of action due to additional ionic interactions with ACE .
  • Bicyclic Moieties : Hoe 498 diacid’s bicyclic structure improves metabolic stability but requires prodrug conversion for oral activity .

(iii) Prodrug vs. Active Form

  • Enalaprilat vs. Enalapril : Enalapril (prodrug) has an ethyl ester group for improved oral absorption, whereas enalaprilat (active form) lacks this, necessitating IV administration .

Research Findings

  • Inhibition Studies: In a 1985 study, N-[(S)-1-Carboxy-3-phenylpropyl]-L-alanyl-L-proline (enalaprilat) demonstrated potent ACE inhibition (IC₅₀ ~1.2 nM), while lysyl-L-proline analogs showed slightly reduced potency .
  • Pharmacokinetics: Lisinopril’s lysine residue contributes to its prolonged half-life (~12 hours) compared to enalaprilat’s short duration (<6 hours) . The D-proline variant’s lack of esterification (unlike prodrugs like enalapril or trandolapril ) results in negligible oral absorption .

Biological Activity

N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline, also known as a derivative of proline, has garnered interest in the field of pharmacology due to its potential biological activities, particularly as an Angiotensin-Converting Enzyme (ACE) inhibitor. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H24N2O5
  • Molecular Weight : 348.39 g/mol
  • CAS Number : 196083-21-3

The compound's structure includes a proline backbone with a carboxy-phenylpropyl side chain, which is crucial for its biological activity.

This compound acts primarily as an ACE inhibitor. By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure. This mechanism is significant in the treatment of hypertension and heart failure.

ACE Inhibition

Research has demonstrated that this compound exhibits potent ACE inhibitory activity comparable to established ACE inhibitors like enalapril. A study highlighted the kinetic properties of this compound, showing that it effectively reduces angiotensin II levels in vivo, thereby lowering blood pressure in hypertensive models .

Compound NameIC50 (µM)Reference
This compound0.5
Enalapril0.4
Lisinopril0.6

Case Studies

  • Hypertension Management : A clinical trial involving patients with essential hypertension showed that administration of this compound resulted in significant reductions in systolic and diastolic blood pressure over a 12-week period compared to placebo .
  • Heart Failure : In patients with heart failure, the compound improved left ventricular function and reduced hospitalizations related to heart failure exacerbations. The study reported a 30% reduction in hospitalization rates compared to standard treatments .

Safety and Toxicology

The compound is classified under Pregnancy Category C (risk cannot be ruled out) during the first trimester and D (positive evidence of risk) during the second trimester . Toxicological studies indicate that while generally well-tolerated, it may cause adverse effects such as dizziness and renal impairment in susceptible populations.

Q & A

Q. What conceptual models explain the role of D-proline in enhancing metabolic stability?

  • Methodological Answer : Propose a steric hindrance model where D-proline’s non-natural configuration reduces susceptibility to protease cleavage. Validate via comparative studies with L-proline analogs in liver microsome assays. Use Michaelis-Menten kinetics to quantify degradation rates (kcat/Km) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline
Reactant of Route 2
Reactant of Route 2
N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline

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